N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the family of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of indole-3-carboxylic acid with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide
- N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxylate
- N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxylic acid
Uniqueness
N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylacetyl group and the indole-3-carboxamide moiety contributes to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-[(2-phenylacetyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c23-18(12-14-6-2-1-3-7-14)20-10-11-21-19(24)16-13-22-17-9-5-4-8-15(16)17/h1-9,13,22H,10-12H2,(H,20,23)(H,21,24) |
InChI Key |
UCIJWVACZMGDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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